cis-Tranexamic acid-13C2,15N

Stable Isotope Labeled Internal Standard LC-MS/MS Bioanalysis

cis-Tranexamic acid-13C2,15N (CAS 1557000-06-2) is a triple-labeled stable isotope internal standard (SIL-IS) incorporating 13C2 and 15N, utilized primarily for absolute quantification of cis-Tranexamic acid (Impurity B/Related Compound B) via Isotope Dilution Mass Spectrometry (IDMS). The compound exhibits a molecular weight of 160.19 Da and a molecular formula of C613C2H1515NO2, representing a mass shift of +3 Da relative to the unlabeled cis-isomer (157.21 Da).

Molecular Formula C8H15NO2
Molecular Weight 160.19 g/mol
Cat. No. B3026083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tranexamic acid-13C2,15N
Molecular FormulaC8H15NO2
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)O
InChIInChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1
InChIKeyGYDJEQRTZSCIOI-XGOBPNGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-Tranexamic acid-13C2,15N for Regulatory-Compliant Impurity Quantification and Bioanalysis


cis-Tranexamic acid-13C2,15N (CAS 1557000-06-2) is a triple-labeled stable isotope internal standard (SIL-IS) incorporating 13C2 and 15N, utilized primarily for absolute quantification of cis-Tranexamic acid (Impurity B/Related Compound B) via Isotope Dilution Mass Spectrometry (IDMS) . The compound exhibits a molecular weight of 160.19 Da and a molecular formula of C613C2H1515NO2, representing a mass shift of +3 Da relative to the unlabeled cis-isomer (157.21 Da) [1]. Unlike the pharmacologically active trans-isomer (Tranexamic acid, CAS 1197-18-8), the cis-isomer demonstrates markedly reduced antifibrinolytic potency and is regulated as a specified impurity in official pharmacopoeial monographs [2].

Why Generic Substitution Fails: The Critical Role of Isomeric Specificity in Tranexamic Acid Analysis


Substitution of cis-Tranexamic acid-13C2,15N with generic alternatives such as unlabeled cis-Tranexamic acid, trans-Tranexamic acid-13C2,15N, or other structurally related internal standards is analytically invalid. In LC-MS/MS bioanalysis and impurity profiling, co-elution with identical matrix effects is essential for accurate quantitation [1]. cis-Tranexamic acid-13C2,15N co-elutes precisely with the target cis-impurity, compensating for ion suppression/enhancement, whereas trans-isomer labeled standards or deuterated analogs may exhibit chromatographic resolution or differential matrix effects [2]. Furthermore, the cis-isomer is an EP/USP-specified impurity requiring dedicated quantitation; using a trans-isomer labeled standard would fail to meet regulatory specificity requirements for impurity B/Related Compound B monitoring [3].

Quantitative Evidence: cis-Tranexamic acid-13C2,15N Performance Benchmarks Versus Comparators


cis-Tranexamic acid-13C2,15N Mass Shift of +3 Da Enables LC-MS/MS Quantitation Without Isotopic Interference

cis-Tranexamic acid-13C2,15N incorporates two 13C atoms and one 15N atom, yielding a molecular weight of 160.19 Da compared to 157.21 Da for unlabeled cis-Tranexamic acid. This +3 Da mass shift is sufficient to avoid isotopic overlap with the natural abundance M+1 and M+2 isotopologues of the analyte in LC-MS/MS analysis, enabling precise quantitation in complex biological matrices .

Stable Isotope Labeled Internal Standard LC-MS/MS Bioanalysis

cis-Isomer Exhibits 20-Fold Lower Antifibrinolytic Potency than trans-Isomer in Clot Lysis Assays

In a urokinase-induced clot lysis assay using human plasma, trans-Tranexamic acid achieved complete inhibition of clot lysis at a concentration of 50 µM. In contrast, the cis-isomer (cis-AMCHA) required a 20-fold higher concentration of 1 mM to achieve total inhibition . This confirms the stereochemical basis for the cis-isomer's classification as a process-related impurity rather than an active pharmaceutical component.

Antifibrinolytic Activity Isomer Comparison Clot Lysis Assay

cis-Tranexamic acid-13C2,15N Provides +3 Da Mass Difference Compared to +2 Da for Deuterated (D2) Internal Standard

While deuterium-labeled internal standards (e.g., Tranexamic acid-d2-1) provide a +2 Da mass shift, 13C and 15N labels offer superior analytical performance. 13C/15N labels are non-exchangeable and do not undergo deuterium-hydrogen back-exchange in protic solvents, which can compromise quantitation accuracy for deuterated standards . Additionally, 13C/15N-labeled compounds exhibit chromatographic behavior essentially identical to the unlabeled analyte, minimizing retention time shifts that can occur with deuterated analogs [1].

Stable Isotope Labeled Internal Standard Deuterium Exchange LC-MS/MS

Optimal Application Scenarios for cis-Tranexamic acid-13C2,15N in Regulated Pharmaceutical Analysis


Quantification of EP/USP Impurity B (cis-Tranexamic Acid) in Drug Substance and Drug Product

cis-Tranexamic acid-13C2,15N serves as the definitive SIL-IS for LC-MS/MS quantification of the cis-isomer impurity in Tranexamic acid active pharmaceutical ingredient (API) and finished dosage forms. This application directly supports ICH Q3A/Q3B impurity profiling requirements and pharmacopoeial monograph compliance [1].

Pharmacokinetic and Bioavailability Studies Differentiating cis- and trans-Isomers in Biological Matrices

Following administration of Tranexamic acid formulations, the cis-isomer may be present as a process-related impurity or form via isomerization in vivo. cis-Tranexamic acid-13C2,15N enables accurate quantification of cis-Tranexamic acid in plasma, serum, or urine using LC-MS/MS, providing essential data for bioequivalence and drug safety assessments [1].

Stability-Indicating Method Development and Forced Degradation Studies

Tranexamic acid can undergo isomerization from the trans- to cis-form under certain stress conditions (e.g., elevated temperature, alkaline pH). cis-Tranexamic acid-13C2,15N facilitates accurate monitoring of cis-isomer formation during stability studies, supporting shelf-life determination and packaging recommendations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Tranexamic acid-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.